Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole-5-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-3-(2H-pyrrol-3-ylamino)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-3-(1H-pyrrol-2-ylamino)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3,4-dihydro-2H-pyrrole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
23942-33-8 |
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Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
ethyl 5-amino-3-(3,4-dihydro-2H-pyrrol-5-ylamino)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N5O2/c1-2-17-10(16)7-8(11)14-15-9(7)13-6-4-3-5-12-6/h2-5H2,1H3,(H4,11,12,13,14,15) |
InChI Key |
DWXRLGZAEZOUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NC2=NCCC2)N |
Origin of Product |
United States |
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